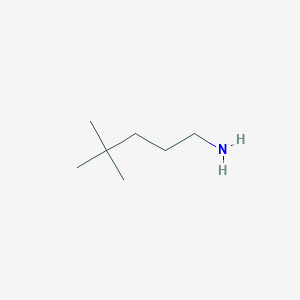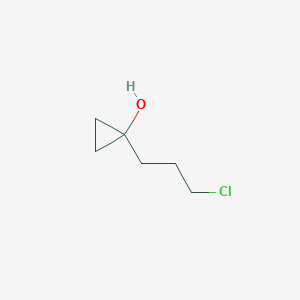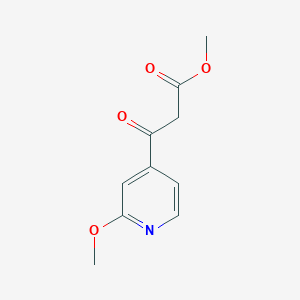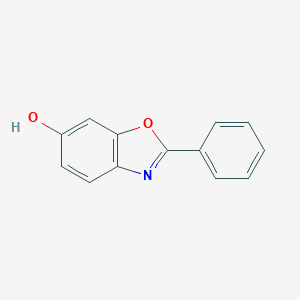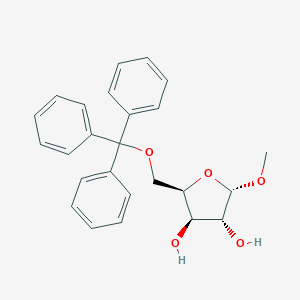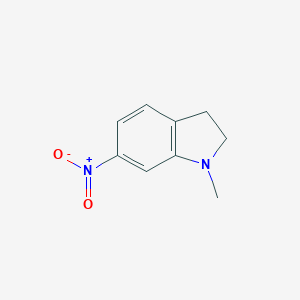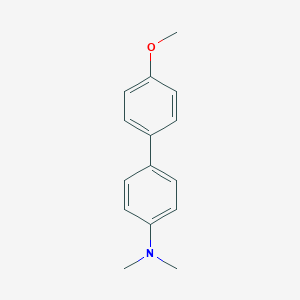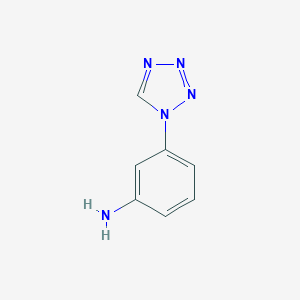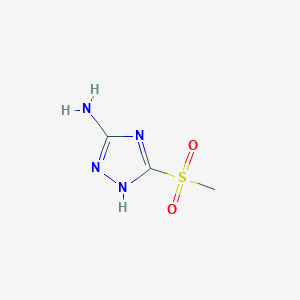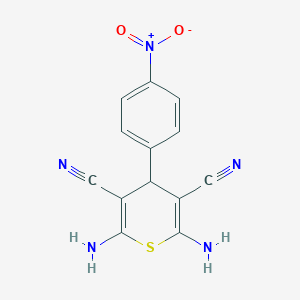![molecular formula C11H12F3NO B180238 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 1978-68-3](/img/structure/B180238.png)
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as TFMPP, is a synthetic chemical that belongs to the class of amphetamines. It is commonly used as a research chemical to study the effects of amphetamines on the human body.
Wirkmechanismus
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide works by increasing the release of dopamine and norepinephrine in the brain. This leads to increased activity in the central nervous system, which can result in feelings of euphoria and increased energy. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide also acts as a serotonin receptor agonist, which can lead to increased serotonin release and a subsequent decrease in anxiety and depression.
Biochemical and Physiological Effects
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide has a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide can also cause hyperthermia, which can be dangerous in high doses. Other effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide include increased alertness, increased energy, and decreased appetite.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide also has a number of limitations for lab experiments. It is a synthetic compound that does not occur naturally in the body, which can limit its relevance to human physiology. Additionally, 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide can have a number of side effects that can complicate experiments and make it difficult to draw clear conclusions.
Zukünftige Richtungen
There are a number of future directions for research on 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide. One potential avenue of research is to study the long-term effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide use on the body, including its potential for addiction and other negative health outcomes. Another area of research is to study the effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide on different populations, including children, the elderly, and individuals with pre-existing health conditions. Finally, researchers may also explore the use of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide in the treatment of various medical conditions, such as depression and anxiety.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide is commonly used in scientific research to study the effects of amphetamines on the human body. It is often used in conjunction with other research chemicals to create a comprehensive understanding of the effects of amphetamines on the central nervous system. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to have a number of effects on the body, including increased heart rate, increased blood pressure, and increased body temperature.
Eigenschaften
CAS-Nummer |
1978-68-3 |
|---|---|
Produktname |
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide |
Molekularformel |
C11H12F3NO |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-6-4-3-5-8(9)11(12,13)14/h3-7H,1-2H3,(H,15,16) |
InChI-Schlüssel |
LOMOXRTYAVAHDR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(F)(F)F |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(F)(F)F |
Synonyme |
PropanaMide, 2-Methyl-N-[2-(trifluoroMethyl)phenyl]- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

